2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
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Overview
Description
2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is a chemical compound with a complex structure that includes a phenol group, a pyrazole ring, and a fluoroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multiple steps. One common method includes the reaction of 2-fluoroethylamine with 4-formylphenol to form an intermediate Schiff base, which is then cyclized with hydrazine to form the pyrazole ring. The final product is obtained through a series of purification steps .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. The fluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]amino}methyl)phenol
- 2-({[1-(2-chloroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
- 2-({[1-(2-bromoethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
Uniqueness
2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloroethyl and bromoethyl analogs .
Properties
Molecular Formula |
C12H14FN3O |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[[[1-(2-fluoroethyl)pyrazol-4-yl]amino]methyl]phenol |
InChI |
InChI=1S/C12H14FN3O/c13-5-6-16-9-11(8-15-16)14-7-10-3-1-2-4-12(10)17/h1-4,8-9,14,17H,5-7H2 |
InChI Key |
LROMHDFFJCDZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CN(N=C2)CCF)O |
Origin of Product |
United States |
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